(1S,2S)-1-Phenylcyclohexane-1,2-diol
Overview
Description
(1S,2S)-1-Phenylcyclohexane-1,2-diol is a chiral organic compound with a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 2 positions The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating that both hydroxyl groups are on the same side of the cyclohexane ring
Scientific Research Applications
(1S,2S)-1-Phenylcyclohexane-1,2-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a model substrate for investigating stereoselective processes.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Phenylcyclohexane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. The reaction typically proceeds under mild conditions and yields the desired diol with high stereoselectivity.
Another method involves the asymmetric reduction of 1-phenylcyclohexanone using chiral catalysts or reagents. This approach allows for the selective formation of the (1S,2S) diol from the corresponding ketone.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantioselectivity. These methods are advantageous due to their environmentally friendly nature and the ability to produce large quantities of the compound with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to the corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or hydrocarbons.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Phenylcyclohexane-1,2-diol: The enantiomer of the (1S,2S) compound, with similar chemical properties but different biological activities.
1-Phenylcyclohexane-1,2-dione: An oxidized derivative with different reactivity and applications.
1-Phenylcyclohexanol: A related compound with a single hydroxyl group, used in different synthetic contexts.
Uniqueness
(1S,2S)-1-Phenylcyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1S,2S)-1-phenylcyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)O)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465049 | |
Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34281-90-8 | |
Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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